molecular formula C18H17N5O2S B2524150 2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1903167-57-6

2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2524150
CAS No.: 1903167-57-6
M. Wt: 367.43
InChI Key: PTKIBKDQRYMTOI-UHFFFAOYSA-N
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Description

  • The thienopyrimidine ring is synthesized separately and then attached to the imidazo[1,2-a]pyridine core through a coupling reaction.

  • Final Functionalization:

    • The methyl and carboxamide groups are introduced in the final steps to achieve the complete structure.

  • Industrial Production Methods

    Industrial production may involve optimizing these synthetic routes to enhance yield, purity, and cost-efficiency. This can include the use of automated synthesizers, high-throughput screening methods, and continuous flow chemistry to streamline the process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide involves multiple steps:

    • Formation of the Imidazo[1,2-a]pyridine Core:

      • Starting from readily available pyridine derivatives, the imidazo[1,2-a]pyridine core is constructed through cyclization reactions involving appropriate precursors.

    Chemical Reactions Analysis

    Types of Reactions it Undergoes

    • Oxidation:

      • Can be oxidized at specific sites to form various derivatives, depending on the reagents used.

    • Reduction:

      • Selective reduction can be employed to modify the pyridine or thienopyrimidine rings.

    Common Reagents and Conditions Used

    • Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents under controlled conditions.

    • Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    • Substitution: Halogens, nitriles, and alkylating agents in the presence of suitable catalysts.

    Major Products Formed from these Reactions

    • Oxidation Products: Hydroxylated derivatives, ketones, and carboxylic acids.

    • Reduction Products: Reduced pyridine or thienopyrimidine derivatives.

    • Substitution Products: Various substituted imidazo[1,2-a]pyridine and thienopyrimidine compounds.

    Scientific Research Applications

    Chemistry:

    • Used as a building block for synthesizing more complex molecules.

    • Acts as a ligand in coordination chemistry.

    Biology:

    • Investigated for its potential as an enzyme inhibitor.

    • Studied for its interactions with biomolecules.

    Medicine:

    • Explored for its therapeutic potential in treating certain diseases due to its unique binding properties.

    Industry:

    • Utilized in the development of specialty chemicals and pharmaceuticals.

    Mechanism of Action

    2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide exerts its effects through several mechanisms:

    • Molecular Targets: It may target specific enzymes or receptors, interfering with their normal function.

    • Pathways Involved: Alters biochemical pathways related to cell signaling, metabolism, or gene expression.

    Comparison with Similar Compounds

    • 2-methylimidazo[1,2-a]pyridine-3-carboxamide.

    • 4-oxothieno[2,3-d]pyrimidine derivatives.

    Uniqueness:

    • The combination of imidazo[1,2-a]pyridine and thienopyrimidine rings gives it distinct properties not found in simpler analogs.

    • Its multifunctional nature allows for a broader range of applications in scientific research.

    There you have it—a detailed look at the compound 2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide. Dive in and explore its multifaceted nature!

    Properties

    IUPAC Name

    2-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]imidazo[1,2-a]pyridine-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H17N5O2S/c1-11-15(23-8-4-3-5-14(23)20-11)16(24)19-7-9-22-12(2)21-17-13(18(22)25)6-10-26-17/h3-6,8,10H,7,9H2,1-2H3,(H,19,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PTKIBKDQRYMTOI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C(=NC4=C(C3=O)C=CS4)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H17N5O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    367.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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